4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a naphthalene ring, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the aromatic rings can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(naphthalen-1-ylmethyl)benzamide
- N-(naphthalen-1-yl)benzamide
- 1-(4-fluorophenyl)-3-naphthalen-1-yl-urea
Uniqueness
4-fluoro-N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-fluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)19(24)23-20-22-18(12-25-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLNAIANHLHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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